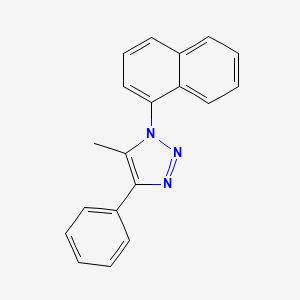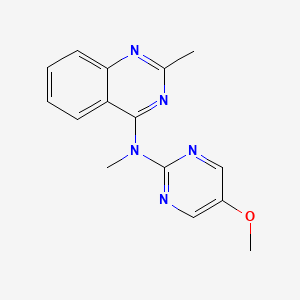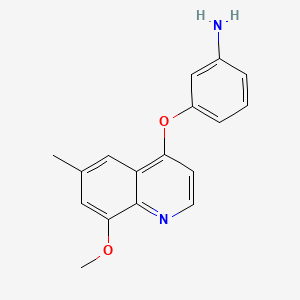![molecular formula C17H15N3O B11843164 2-Methyl-10-phenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one CAS No. 57247-52-6](/img/structure/B11843164.png)
2-Methyl-10-phenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-10-phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of 2-Methyl-10-phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one consists of a fused imidazole and quinazoline ring system, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-10-phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 2-Methyl-10-phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-10-phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted imidazoquinazolines, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Methyl-10-phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroimidazo[2,1-b]thiazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazo[1,2-a]quinazolines: These compounds also have a fused imidazole and quinazoline ring system but differ in the position of fusion and substitution patterns.
Uniqueness
2-Methyl-10-phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is unique due to its specific substitution pattern and the presence of a phenyl group, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
57247-52-6 |
|---|---|
Molekularformel |
C17H15N3O |
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
2-methyl-10-phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C17H15N3O/c1-12-11-19-16(21)14-9-5-6-10-15(14)20(17(19)18-12)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
InChI-Schlüssel |
JZQKEEGGPWFGQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN2C(=O)C3=CC=CC=C3N(C2=N1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-](/img/structure/B11843126.png)



![1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]-](/img/structure/B11843143.png)
![Dibenzo[f,h]pyrido[2,3-b]quinoxaline](/img/structure/B11843148.png)

![2,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B11843187.png)
